1,6-Dibromo-2-methoxy-3-nitronaphthalene chemical properties
1,6-Dibromo-2-methoxy-3-nitronaphthalene chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of 1,6-Dibromo-2-methoxy-3-nitronaphthalene . This document is structured for researchers requiring actionable data for experimental design and retrosynthetic analysis.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
1,6-Dibromo-2-methoxy-3-nitronaphthalene is a highly functionalized naphthalene derivative characterized by a dense substitution pattern that imparts unique electronic and steric properties. It serves as an advanced intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs), pharmaceutical pharmacophores (specifically kinase inhibitors), and optoelectronic materials.
Core Data Table[9]
| Property | Value |
| CAS Number | 2092001-14-2 |
| IUPAC Name | 1,6-Dibromo-2-methoxy-3-nitronaphthalene |
| Molecular Formula | C₁₁H₇Br₂NO₃ |
| Molecular Weight | 360.99 g/mol |
| Appearance | Pale yellow to orange crystalline solid (Predicted based on nitro-naphthalene chromophore) |
| Solubility | Soluble in CH₂Cl₂ (DCM), CHCl₃, THF, Ethyl Acetate; Insoluble in Water |
| Melting Point | >120°C (Predicted; precursor 1,6-dibromo-2-methoxynaphthalene melts at 105–106°C) |
| Electronic Character | Electron-deficient core (due to -NO₂); Regiochemically differentiated halogens |
Synthetic Pathway & Methodology
The synthesis of 1,6-dibromo-2-methoxy-3-nitronaphthalene relies on the sequential functionalization of the naphthalene core, leveraging the directing effects of the hydroxyl/methoxy group to control regioselectivity.
Step-by-Step Protocol
Phase 1: Bromination (Regioselective Control) The synthesis begins with 2-naphthol . Bromination is performed to install bromine atoms at the C-1 and C-6 positions.
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Reagents: Br₂ (2.1 equiv), Acetic Acid (AcOH).
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Mechanism: The hydroxyl group at C-2 strongly activates C-1 (ortho) and C-6 (amphi/para-like resonance).
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Protocol: Dissolve 2-naphthol in glacial acetic acid. Add bromine dropwise at ambient temperature. The 1,6-dibromo-2-naphthol precipitates upon cooling or water addition.
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Note: This is a well-established procedure yielding 1,6-dibromo-2-naphthol (Melting Point: 127–129°C).
Phase 2: O-Methylation (Protection/Activation) The hydroxyl group is converted to a methoxy group to prevent oxidation during nitration and to modulate directing effects.
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Reagents: Dimethyl sulfate (Me₂SO₄) or Methyl Iodide (MeI), K₂CO₃, Acetone or DMF.
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Protocol: Treat the 1,6-dibromo-2-naphthol with Me₂SO₄ under basic conditions. Reflux for 2–4 hours.[1]
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Outcome: Yields 1,6-dibromo-2-methoxynaphthalene (CAS 66996-59-6).
Phase 3: Electrophilic Nitration (The Critical Step) Nitration is directed to the C-3 position.
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Reagents: HNO₃ (fuming), Acetic Anhydride (Ac₂O) or H₂SO₄.
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Rationale:
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C-1 is blocked by Bromine.
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C-6 is blocked by Bromine.
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C-2 is the Methoxy group (Ortho/Para director).
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C-3 is the only open ortho position relative to the activating methoxy group. The electronic activation of the methoxy group overrides the deactivating effect of the halogens, directing the nitronium ion (NO₂⁺) to C-3.
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Protocol: Dissolve 1,6-dibromo-2-methoxynaphthalene in Ac₂O at 0°C. Add fuming HNO₃ dropwise. Stir at 0–10°C to prevent over-nitration or degradation. Quench with ice water and filter the yellow precipitate.
Synthesis Workflow Diagram
Caption: Sequential functionalization pathway leveraging ortho-directing effects to install the nitro group at C-3.
Reactivity & Applications in Drug Discovery
This compound is a "linchpin" scaffold because it possesses three distinct reactive handles (C-1 Br, C-6 Br, C-3 NO₂), allowing for orthogonal functionalization.
Chemoselective Cross-Coupling
The two bromine atoms are electronically distinct:
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C-1 Bromine: Sterically hindered by the adjacent C-2 Methoxy and C-8 peri-hydrogen. It is generally less reactive in Palladium-catalyzed couplings (Suzuki-Miyaura) compared to C-6.
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C-6 Bromine: Located on the "distal" ring, less sterically hindered. It is typically the first site of oxidative addition in cross-coupling reactions.
Experimental Implication: One can selectively arylate C-6 using 1 equivalent of boronic acid/Pd-catalyst at lower temperatures (RT to 60°C), leaving the C-1 Br intact for a subsequent, harsher coupling (80–100°C).
Nitro Group Transformations
The C-3 nitro group is a latent amine.
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Reduction: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C reduces the nitro group to an amine (3-amino-1,6-dibromo-2-methoxynaphthalene ).
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Sandmeyer Reaction: The resulting amine can be converted to a diazonium salt, allowing substitution with -CN, -OH, or -F, further diversifying the core.
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Cyclization: The proximity of the C-3 amine (post-reduction) and the C-2 methoxy group allows for the formation of oxazole or oxazinone fused rings, common in kinase inhibitor scaffolds.
Reactivity Logic Map
Caption: Chemoselective divergence allows independent modification of C-6, C-3, and C-1 positions.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
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Nitro Aromatics Warning: Like many polynitro aromatics, this compound may possess energetic properties or thermal instability. Avoid heating dry solids above 150°C.
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Storage: Store at 2–8°C, protected from light (to prevent photochemical debromination or nitro-rearrangement).
References
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Sigma-Aldrich. (n.d.). 1,6-Dibromo-2-methoxy-3-nitronaphthalene Product Detail. Retrieved from (CAS 2092001-14-2).
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Organic Syntheses. (1940). 6-Bromo-2-naphthol. Org. Synth. 1940, 20, 18. Retrieved from .
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BenchChem. (2025).[2] 2-Methoxynaphthalene Chemical Properties and Nitration Protocols. Retrieved from .
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PubChem. (n.d.). 1,6-Dibromo-2-naphthol Compound Summary. Retrieved from .
